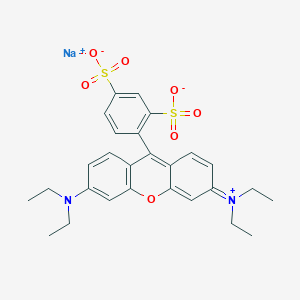
Sulforhodamine B (sodium salt)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulforhodamine B (sodium salt) is a water-soluble, fluorescent dye known for its vibrant red color. It is widely used in various scientific fields due to its ability to bind to proteins and its excellent photostability. The compound has the chemical formula C₂₇H₂₉N₂NaO₇S₂ and a molecular weight of 580.65 g/mol .
Preparation Methods
Sulforhodamine B (sodium salt) can be synthesized through a series of chemical reactions involving the condensation of m-diethylaminophenol and 4-formyl-m-benzenedisulfonic acid. The process involves the following steps :
Condensation: m-diethylaminophenol reacts with 4-formyl-m-benzenedisulfonic acid under acidic conditions.
Oxidation: The resulting intermediate is oxidized to form the desired product.
Salification: The product is then converted to its sodium salt form.
Purification: The final product is filtered, dried, and pulverized to obtain a fine powder.
Chemical Reactions Analysis
Sulforhodamine B (sodium salt) undergoes various chemical reactions, including:
Binding to Proteins: It binds stoichiometrically to proteins under mild acidic conditions and can be extracted using basic conditions.
Fluorescence: The dye exhibits maximal absorbance at 565 nm and maximal fluorescence emission at 586 nm.
Stability: It does not exhibit pH-dependent absorption or fluorescence over the range of 3 to 10.
Scientific Research Applications
Sulforhodamine B (sodium salt) has a wide range of applications in scientific research, including:
Cell Density Determination: It is used to quantify cellular proteins in cultured cells, making it useful for cytotoxicity assays.
Microviscosity Determination: The dye acts as a molecular rotor for determining microviscosity in aerosol droplets.
Cytotoxicity Screening: It is extensively used in the sulforhodamine B assay to measure drug-induced cytotoxicity and cell proliferation.
Neuronal Morphology: The dye is used as a polar tracer to investigate neuronal morphology.
Mechanism of Action
Sulforhodamine B (sodium salt) binds to the protein constituents of cells in a stoichiometric manner. The amount of dye extracted from stained cells is directly proportional to the cell mass . Under mild acidic conditions, it binds to protein basic amino acid residues, and under mild basic conditions, it can be extracted and solubilized for measurement .
Comparison with Similar Compounds
Sulforhodamine B (sodium salt) is unique due to its excellent photostability and ability to bind to proteins. Similar compounds include:
These compounds share similar fluorescent properties but may differ in their specific applications and binding affinities.
Properties
Molecular Formula |
C27H29N2NaO7S2 |
|---|---|
Molecular Weight |
580.7 g/mol |
IUPAC Name |
sodium;4-[3-(diethylamino)-6-diethylazaniumylidenexanthen-9-yl]benzene-1,3-disulfonate |
InChI |
InChI=1S/C27H30N2O7S2.Na/c1-5-28(6-2)18-9-12-21-24(15-18)36-25-16-19(29(7-3)8-4)10-13-22(25)27(21)23-14-11-20(37(30,31)32)17-26(23)38(33,34)35;/h9-17H,5-8H2,1-4H3,(H-,30,31,32,33,34,35);/q;+1/p-1 |
InChI Key |
SXQCTESRRZBPHJ-UHFFFAOYSA-M |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=C(C=C(C=C4)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-[3-[(1S)-1-[4-(2-aminopyrimidin-5-yl)phenyl]-1-cyclopropylethyl]-1,2,4-oxadiazol-5-yl]pyrazol-1-yl]-N,N-dimethylacetamide](/img/structure/B12427717.png)
![[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-3,3,3-trideuterio-2-[(4-methyl-4-sulfanylpentanoyl)-(trideuteriomethyl)amino]propanoate](/img/structure/B12427726.png)
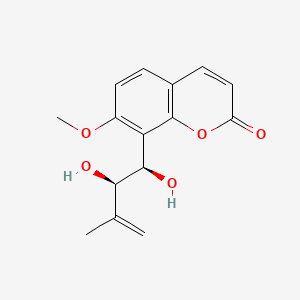

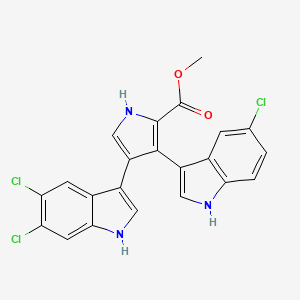
![4-[2-[[1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropanecarbonyl]amino]-5-methylpyridin-4-yl]-N-[5-[3-[5-(2-oxo-4-prop-2-enoylpiperazin-1-yl)furan-2-yl]propanoylamino]pentyl]benzamide](/img/structure/B12427747.png)
![3-[7-[[(3R)-1-[6-[4-[6-(4-chlorophenyl)-1-methylspiro[[1,2,4]triazolo[4,3-a][1,4]benzodiazepine-4,1'-cyclopropane]-8-yl]pyrazol-1-yl]hexyl]pyrrolidin-3-yl]amino]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B12427761.png)
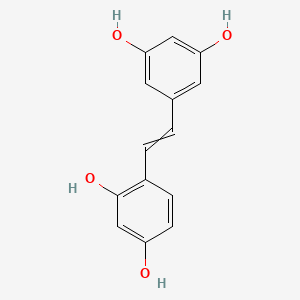
![[D-Leu-4]-OB3](/img/structure/B12427775.png)

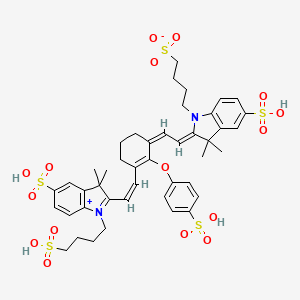
![4-[[4-[4-(triazol-1-yl)butyl]phenoxy]methyl]-2-[(E)-2-[4-(trifluoromethyl)phenyl]ethenyl]-1,3-oxazole](/img/structure/B12427785.png)
![2,6-Dichlorothieno[3,2-c]pyridine](/img/structure/B12427786.png)
![[(1R,2S,4S,5R,6R,7R,10S,11R,14S,16R)-11-formyl-14-hydroxy-7-methyl-6-(6-oxopyran-3-yl)-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-5-yl] acetate](/img/structure/B12427794.png)
